1,2-Dimethyl-imidazole-5-carbonitrile

Overview

Description

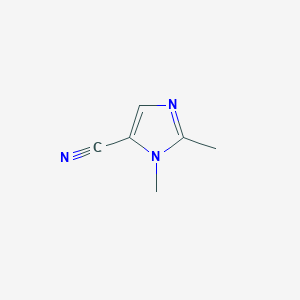

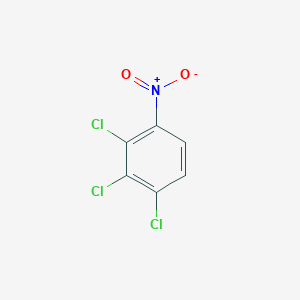

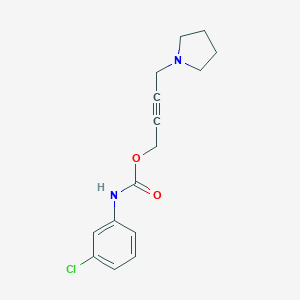

1,2-Dimethyl-imidazole-5-carbonitrile is a chemical compound with the molecular formula C6H7N3 and a molecular weight of 121.14 . It is a product of Combi-Blocks, Inc .

Molecular Structure Analysis

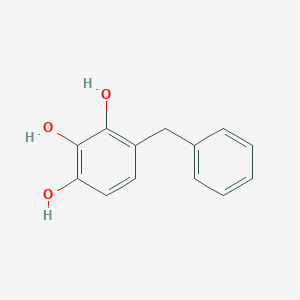

The molecular structure of 1,2-Dimethyl-imidazole-5-carbonitrile consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield cis - bis (acetato) bis (1,2-dimethylimidazole) copper (II) complex . It undergoes Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide and kinetics of reaction was studied in various ionic liquids and molecular organic solvents .The physical state at 20°C is solid . The compound has a density of 1.084 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Imidazolium Salts

This compound is used in the synthesis of imidazolium salts such as 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride . These salts are often used as ionic liquids, which have a wide range of applications in green chemistry due to their unique properties such as low volatility and good thermal stability.

Synthesis of Methoxyethyl-Imidazolium Salts

1,2-Dimethyl-1H-imidazole-5-carbonitrile is also used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts . These salts are known for their applications in electrochemistry and catalysis.

Pharmaceutical Applications

Imidazoles, the core structure of this compound, are key components in many pharmaceutical drugs . They are used in a variety of therapeutic areas including antifungal, antiviral, anticancer, and anti-inflammatory drugs.

Agrochemical Applications

Imidazoles are also used in agrochemicals . They are found in various pesticides and fungicides, contributing to the protection of crops and increasing agricultural productivity.

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being researched for use in dyes for solar cells and other optical applications . Their ability to absorb and emit light makes them ideal candidates for these applications.

Functional Materials

Imidazoles are used in the development of functional materials . These materials have special physical or chemical properties that make them useful in various industries, including electronics and energy storage.

Catalysis

Imidazoles are used in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction rate and increasing the yield of the desired product.

Regiocontrolled Synthesis of Substituted Imidazoles

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Safety and Hazards

The compound is considered dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

1,2-Dimethylimidazole has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It was also used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts . These could potentially indicate future directions for the use of 1,2-Dimethyl-imidazole-5-carbonitrile.

Relevant Papers There are several relevant papers that discuss the synthesis of imidazoles , the reactions of 1,2-Dimethylimidazole , and the properties of imidazoles . These papers provide valuable insights into the compound and its potential applications.

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

2,3-dimethylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYOZRGHMNWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172813 | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-imidazole-5-carbonitrile | |

CAS RN |

19225-94-6 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)